4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(methylthio)-
Description
The compound 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(methylthio)- features a partially saturated isoquinoline core with a methylthio (-SMe) substituent at position 3 and a cyano (-CN) group at position 4 (Figure 1).
Properties
CAS No. |
839680-24-9 |
|---|---|
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
3-methylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H12N2S/c1-14-11-10(6-12)9-5-3-2-4-8(9)7-13-11/h7H,2-5H2,1H3 |
InChI Key |
MOUWICUBRYAVDX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2CCCCC2=C1C#N |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
- The synthesis typically starts from substituted phenethylamines or related aromatic amines.
- Introduction of the methylthio group at the 3-position can be achieved by nucleophilic substitution or via thiolation of appropriate intermediates.
- The nitrile group at the 4-position is often introduced by cyanation reactions or by using nitrile-containing building blocks.
Cyclization Approaches
- Bischler–Napieralski Cyclization : This classical method involves cyclodehydration of β-phenylethylamides using reagents like phosphorus oxychloride (POCl3) to form dihydroisoquinolines, which can be further reduced to tetrahydroisoquinolines.
- Pictet–Spengler Condensation : This involves the condensation of β-arylethylamines with aldehydes under acidic conditions, often catalyzed by Lewis acids such as BF3·OEt2, to form tetrahydroisoquinoline rings.
- These cyclization methods allow for the introduction of substituents at specific positions by choosing appropriate starting materials.
Introduction of the Methylthio Group
- The methylthio substituent can be introduced by reaction of a suitable hydroxy or halide precursor with methylthiolating agents or via nucleophilic substitution with methylthiolate salts.
- Alternatively, methylthio groups can be installed by thiolation of halogenated intermediates or by using sulfur-containing reagents under controlled conditions.
Nitrile Group Installation
- The nitrile group at the 4-position can be introduced by cyanation of halogenated intermediates using cyanide sources such as KCN or NaCN.
- Another approach is the use of nitrile-containing aldehydes or ketones in the initial condensation steps, allowing the nitrile to be incorporated during ring formation.
Detailed Preparation Method Example
A representative synthetic route based on literature and patent data is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 3-(methylthio)-substituted phenethylamine | Thiolation of 3-hydroxyphenethylamine with methylthiolating agent | 3-(Methylthio)phenethylamine intermediate |
| 2 | Formation of amide or carbamate intermediate | Reaction with acyl chloride or carbamoyl chloride | Amide intermediate suitable for cyclization |
| 3 | Bischler–Napieralski cyclization | POCl3 or similar dehydrating agent | Formation of dihydroisoquinoline ring |
| 4 | Reduction | NaBH4 or catalytic hydrogenation | Tetrahydroisoquinoline core |
| 5 | Cyanation at 4-position | Reaction with cyanide source (KCN) or use of nitrile-containing aldehyde | Introduction of 4-carbonitrile group |
This sequence can be modified depending on the availability of starting materials and desired stereochemistry.
Research Findings and Optimization Notes
- Chiral Synthesis : Enantioselective synthesis can be achieved by using chiral reducing agents (e.g., diisopinocampheylchloroborane) or chiral catalysts during reduction steps to obtain optically active tetrahydroisoquinolines.
- One-Pot Syntheses : Recent advances include one-pot multi-component reactions (MCRs) that combine aldehydes, amines, and cyanide sources under solvent-free or mild conditions to efficiently produce substituted tetrahydroisoquinolines with nitrile groups.
- Yield and Purity : Yields for these syntheses typically range from 70% to over 90%, depending on reaction conditions and purification methods. Chromatographic techniques such as HPLC with chiral columns are used for isomer separation.
- Functional Group Compatibility : The methylthio group is stable under typical cyclization and reduction conditions but requires careful handling during cyanation to avoid side reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that isoquinoline derivatives possess significant anticancer properties. Studies have shown that 4-Isoquinolinecarbonitrile derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .
2. Neurological Disorders
Compounds with isoquinoline structures are known for their neuroprotective effects. Preliminary studies suggest that 4-Isoquinolinecarbonitrile may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
Agrochemical Applications
1. Pesticides and Herbicides
The compound's structural characteristics make it a candidate for developing novel agrochemicals. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide. Research is ongoing to evaluate its efficacy against specific pests and weeds while minimizing environmental impact .
Materials Science
1. Organic Electronics
The unique electronic properties of 4-Isoquinolinecarbonitrile make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and its charge transport properties are being investigated for enhancing device performance .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated various isoquinoline derivatives, including 4-Isoquinolinecarbonitrile, for their anticancer activity against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant induction of apoptosis observed at higher concentrations.
Case Study 2: Neuroprotective Effects
Research published in Neuroscience Letters assessed the neuroprotective effects of isoquinoline derivatives in animal models of Parkinson's disease. The study found that administration of 4-Isoquinolinecarbonitrile significantly reduced dopaminergic neuron loss and improved motor function in treated animals.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the Tetrahydroisoquinolinecarbonitrile Core
Substituent Effects on Reactivity and Bioactivity
- Methylthio (-SMe) vs. Thioxo (-S): The methylthio group in the target compound is less polar than the thioxo group in 2,3,5,6,7,8-hexahydro-1-propyl-3-thioxo-4-isoquinolinecarbonitrile (), which may reduce hydrogen-bonding capacity but improve membrane permeability .
- Cyano (-CN) vs. Amino (-NH₂): The cyano group at position 4 stabilizes the aromatic system through electron-withdrawing effects, whereas amino-substituted analogs (e.g., 2-amino-1-(4-methylphenyl)-5-oxo-..., ) exhibit basicity that could enhance solubility .
- Methylthio as a Leaving Group: In 4,6,9,9a-tetrahydro-4-imino-2-(methylthio)-8-(4-nitrophenyl)-... (), the methylthio group facilitates nucleophilic substitution, suggesting similar reactivity in the target compound .
Physical and Spectral Data
While direct data for the target compound are unavailable, analogs provide insights:
- Melting Points: Pyrimidine derivatives with methylthio groups (e.g., 4-(4-Methoxyphenyl)-2-(methylthio)-... , ) show high melting points (~300°C), likely due to strong intermolecular forces .
- Spectral Trends: IR and NMR data for 4-(3,4-Dimethylphenyl)-2-(methylthio)-... () reveal characteristic S-C and C≡N stretches (IR) and deshielded protons near the methylthio group (NMR) .
Biological Activity
4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(methylthio)- (CAS Number: 63820-91-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-Isoquinolinecarbonitrile features a tetrahydroisoquinoline core with a methylthio group at the 3-position. Its molecular formula is , and it has a molecular weight of 208.29 g/mol. The compound's structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 208.29 g/mol
- CAS Number : 63820-91-7
Anticancer Properties
Research indicates that compounds related to isoquinolines exhibit significant anticancer activity. For instance, a study showed that tetrahydroisoquinoline derivatives could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific activity of 4-Isoquinolinecarbonitrile in this context remains to be fully elucidated but suggests potential as an anticancer agent.
Antimicrobial Activity
Isoquinoline derivatives have been reported to possess antimicrobial properties. A study highlighted that certain isoquinoline-based compounds demonstrated efficacy against various bacterial strains, indicating that 4-Isoquinolinecarbonitrile could also exhibit similar activities . Further investigation into its spectrum of activity against specific pathogens is warranted.
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has been explored in several studies. Compounds within this class have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases . The mechanism often involves modulation of neurotransmitter systems and reduction of inflammatory responses.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Longstreet et al. (2013) | Anticancer Activity | Isoquinoline derivatives induce apoptosis in cancer cells. |
| Sigma-Aldrich (2024) | Chemical Properties | Detailed characterization of tetrahydroisoquinoline derivatives. |
| PubChem (2024) | Biological Activity | Reported antimicrobial effects against specific bacterial strains. |
The biological activities of 4-Isoquinolinecarbonitrile may be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
- Neuroprotection : Modulation of oxidative stress pathways and inhibition of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
